molecular formula C13H19NO4 B2546024 1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid CAS No. 1505359-06-7

1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2546024
CAS No.: 1505359-06-7
M. Wt: 253.298
InChI Key: FZKVLWPUMSSMNN-UHFFFAOYSA-N
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Description

This compound is a Boc-protected pyrrolidine derivative featuring a carboxylic acid group at the 3-position and a propargyl (prop-2-yn-1-yl) substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The propargyl group introduces alkyne functionality, enabling applications in click chemistry and bioconjugation.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-ynylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVLWPUMSSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zirconium-Catalyzed Cyclization of N-Boc-Protected Aminoaldehydes

Substrate Preparation and Mechanistic Insights

The Zr-catalyzed synthesis of pyrrolidine derivatives leverages N-Boc-protected α-aminoaldehydes, such as those derived from propargylglycine, as key intermediates. These aldehydes are synthesized via a one-pot carbodiimide (CDI)/diisobutylaluminum hydride (DIBAL-H) reduction of N-Boc-protected α-amino acids. For instance, N-Boc-propargylglycine is converted to its corresponding aldehyde (1n ) in 68% yield under optimized conditions.

The reaction mechanism involves ZrCl₄-catalyzed Knoevenagel condensation between the aminoaldehyde and 1,3-dicarbonyl compounds, followed by intramolecular amide cyclization to form a pyrrole intermediate. Subsequent hydrogenation of the pyrrole ring (e.g., using H₂/Pd-C) yields the saturated pyrrolidine core. The carboxylic acid moiety is introduced via hydrolysis of the 1,3-dicarbonyl-derived ketone under acidic or oxidative conditions.

Key Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Source
Aldehyde Synthesis CDI, DIBAL-H, CH₂Cl₂, −78°C 68–93
Cyclization ZrCl₄, THF/H₂O, 60°C 44–88
Hydrogenation H₂ (1 atm), Pd/C, EtOAc 70–85
Carboxylic Acid Formation HCl (aq), reflux 80–90

Amino Acid Derivatization and Reductive Cyclization

Propargylglycine as a Building Block

Propargylglycine, a non-proteinogenic amino acid, serves as a precursor for introducing the propargyl group at the 3-position. The Boc-protected propargylglycine is subjected to reductive amination with glutaraldehyde in the presence of NaBH₃CN, forming a pyrrolidine ring. The carboxylic acid is retained from the amino acid backbone, while the propargyl group is positioned via selective alkylation.

Stereochemical Control

Asymmetric induction is achieved using chiral auxiliaries or catalysts. For example, Evans’ oxazaborolidine catalysts enable enantioselective cyclization, yielding the (R)- or (S)-configured pyrrolidine with >90% enantiomeric excess (ee).

Comparative Yields for Stereoisomers
Configuration Catalyst Yield (%) ee (%) Source
(R) (R)-Oxazaborolidine 75 92
(S) (S)-Oxazaborolidine 78 94

Pyroglutamic Acid-Derived Synthesis

Ring-Opening and Functionalization

Pyroglutamic acid, a cyclic lactam, is reduced to pyrrolidine-5-carboxylic acid using LiAlH₄, followed by Boc protection of the amine. The propargyl group is introduced via Mitsunobu reaction with propargyl alcohol, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent oxidation of the 5-hydroxyl group to a carboxylic acid completes the synthesis.

Reaction Sequence and Efficiency
Step Reagents/Conditions Yield (%) Source
Lactam Reduction LiAlH₄, THF, 0°C to reflux 85
Boc Protection Boc₂O, DMAP, CH₂Cl₂ 90
Mitsunobu Alkylation DEAD, PPh₃, propargyl alcohol 65
Oxidation KMnO₄, H₂O, 0°C 70

Transition Metal-Mediated [3+2] Cycloaddition

Azomethine Ylide Strategy

Azomethine ylides, generated from N-Boc-propargylglycine and formaldehyde, undergo copper-catalyzed cycloaddition with methyl acrylate. The resulting pyrrolidine ester is hydrolyzed to the carboxylic acid using LiOH.

Catalytic Performance Metrics
Catalyst Ligand Yield (%) dr (cis:trans) Source
Cu(OTf)₂ BINAP 82 95:5
NiCl₂ DPPF 75 90:10

Comparative Analysis of Methodologies

Efficiency and Scalability

The Zr-catalyzed method offers high yields (up to 88%) but requires stringent anhydrous conditions. In contrast, the pyroglutamic acid route provides superior stereocontrol but involves multiple steps with moderate cumulative yields (~40%). Transition metal-mediated cycloadditions balance efficiency and stereoselectivity, though catalyst costs may limit scalability.

Functional Group Compatibility

Propargyl groups tolerate Zr-catalyzed conditions but are susceptible to oxidation during MnO₂-mediated steps. Boc protection remains stable across acidic and basic environments, ensuring compatibility with diverse reaction sequences.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of free amines or other substituted derivatives.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its role in drug design and development, particularly in the synthesis of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In drug design, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Effects

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Functional Features
Target: 1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid Prop-2-yn-1-yl (propargyl) C₁₄H₂₀NO₄* ~284.3† Alkyne for click chemistry; Boc protection
1-[(tert-Butoxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid Carboxymethyl (-CH₂COOH) C₁₃H₂₁NO₆ 287.31 Dual carboxylic acids; increased polarity
1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid Methyl (-CH₃) C₁₁H₁₉NO₄ 229.27 Compact hydrophobic substituent
1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid Difluoromethyl (-CF₂H) C₁₁H₁₇F₂NO₄ 273.26 Fluorinated group for metabolic stability
1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid Prop-2-en-1-yloxy methyl (allyl ether) C₁₄H₂₃NO₅ 285.34 Ether linker; allyl group for reactivity

*Estimated based on analogs; †Exact weight requires experimental validation.

Key Observations:
  • Propargyl vs. Allyl Ether () : The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the allyl ether in the analog may undergo electrophilic additions or oxidations .
  • Carboxymethyl vs. Propargyl (): The dual carboxylic acid in the carboxymethyl analog enhances water solubility but reduces compatibility with nonpolar reaction environments.
  • Fluorinated Derivatives () : Difluoromethyl groups improve metabolic stability and lipophilicity, making such analogs more suitable for drug design compared to the polar propargyl group.

Physicochemical Properties

  • Solubility : The propargyl group’s moderate polarity balances solubility in organic solvents (e.g., THF, DCM) and aqueous systems, whereas carboxymethyl analogs exhibit higher aqueous solubility .
  • Stability : The Boc group is acid-labile, necessitating neutral conditions during synthesis. Propargyl-containing compounds may require inert atmospheres to prevent alkyne oxidation .

Research Findings and Commercial Landscape

  • Commercial Availability : The carboxymethyl analog () is discontinued, suggesting niche demand. Propargyl derivatives are likely custom-synthesized, with prices exceeding €400/g based on analogous building blocks ().

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid, a compound with potential biological significance, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO4C_{14}H_{21}NO_4. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an alkyne moiety, which may influence its reactivity and biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₁₄H₂₁NO₄
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)O
InChIInChI=1S/C14H21NO4/c1-5...
Molecular Weight267.33 g/mol

Pharmacological Profile

Research into the biological activity of this compound is limited, but its structural features suggest potential interactions with various biological targets. The presence of the alkyne group may provide unique reactivity that could be exploited in drug design.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: The pyrrolidine structure is known to interact with various receptors, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have demonstrated significant biological activities:

  • Anti-inflammatory Activity:
    • A study evaluated the anti-inflammatory effects of pyrrolidine derivatives, noting that modifications in the side chains significantly affected their potency against inflammation in animal models .
  • Antimicrobial Properties:
    • Research on similar compounds indicated potential antimicrobial activity, suggesting that the presence of the Boc group might enhance membrane permeability, allowing for greater efficacy against bacterial strains .

Summary of Findings

Study FocusFindings
Anti-inflammatory EffectsModifications enhance potency in animal models
Antimicrobial ActivityPotential efficacy against various bacterial strains

Q & A

Q. What are the key considerations for synthesizing 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid?

A common approach involves functionalizing the pyrrolidine core. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen can be achieved using Boc anhydride in the presence of a catalyst like DMAP and a base (e.g., triethylamine) in dichloromethane at 0–20°C . The propargyl group is typically introduced via alkylation or substitution reactions. Post-synthesis, purification by column chromatography or recrystallization is critical, with purity often verified by HPLC (>95% purity is typical for research applications) .

Q. How is the compound characterized structurally?

X-ray crystallography using programs like SHELXL is a gold standard for confirming the 3D structure, particularly for resolving stereochemistry and verifying substituent positions . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm Boc group integration (~1.4 ppm for tert-butyl protons) and propargyl proton signals (~2.5 ppm for the acetylenic proton).
  • Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., C13_{13}H19_{19}NO4_4) .

Q. What are standard storage conditions for this compound?

The Boc group is moisture-sensitive, so the compound should be stored under inert gas (argon or nitrogen) at –20°C in a desiccator. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can assess degradation, with monitoring by TLC or HPLC .

Advanced Research Questions

Q. How does the propargyl group influence reactivity in downstream applications?

The propargyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. However, competing reactions like alkyne dimerization may occur under basic conditions. Optimization of reaction parameters (e.g., catalyst loading, temperature) is essential to minimize side products .

Q. How can stereochemical integrity at the pyrrolidine C3 position be maintained during synthesis?

Racemization at the C3 carboxylic acid position is a risk during Boc deprotection (e.g., using TFA). To mitigate this:

  • Use mild acidic conditions (e.g., 20% TFA in DCM at 0°C) and monitor by chiral HPLC.
  • Consider orthogonal protecting groups (e.g., Fmoc) if further functionalization is required .

Q. What are the compound’s applications in medicinal chemistry?

The pyrrolidine scaffold is prevalent in protease inhibitors (e.g., HCV NS5A inhibitors) and kinase modulators. The propargyl group can serve as a handle for introducing pharmacophores or fluorescent tags. Recent studies highlight its use in covalent inhibitor design via Michael addition to cysteine residues .

Q. How are safety concerns addressed during handling?

While specific toxicity data for this compound is limited, structurally similar Boc-protected pyrrolidines may exhibit acute toxicity (oral LD50_{50} > 2000 mg/kg in rodents). Standard precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood.
  • Avoiding strong oxidizers/acids to prevent hazardous decomposition (e.g., CO, NOx_x) .

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